
Fumaric Acid Monomethyl Ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaric Acid Monomethyl Ester-d5, also known as Monomethyl Fumarate-d5, is a compound with the molecular formula C5HD5O4 . It is one of the most bioactive anti-psoriatic fumaric acid ester metabolites and is a potent nicotinic acid receptor agonist .
Molecular Structure Analysis
The linear formula of Fumaric Acid Monomethyl Ester is HO2CCH=CHCO2CH3 . Its molecular weight is 130.10 .
Chemical Reactions Analysis
Fumaric Acid Monomethyl Ester can be used as a reactant to synthesize various compounds. It has been used in the synthesis of Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor, (−)-Xylariamide A (a fungal metabolite), and (±)-Methoxyfumimycin ethyl ester (a potential bacterial peptide deformylase inhibitor) .
Physical And Chemical Properties Analysis
Fumaric Acid Monomethyl Ester is a solid substance . Its melting point is 144-145 °C .
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Field
Application Summary
Fumaric Acid Esters (FAEs) have shown potential in various biomedical applications against many human disease conditions .
Methods of Application
FAEs have been licensed for the systemic treatment of immune-mediated diseases such as psoriasis . Formulations like FAE (BG-12) have been used for treating RRMS (relapsing-remitting multiple sclerosis) .
Results or Outcomes
The formulation FAE (BG-12) has shown safety and efficacy in treating RRMS . Another FAE formulation DMF (dimethyl fumarate) was found to be capable of reduction in inflammatory cardiac conditions, such as autoimmune myocarditis and ischemia and reperfusion .
Treatment of Oxidative Stress and Inflammation
Field
Application Summary
Fumaric Acid Esters (FAEs) have been repurposed to treat conditions of oxidative stress and inflammation .
Methods of Application
A clinical formulation of dimethyl fumarate known as BG12 (Tecfidera) was approved for use in the United States, New Zealand, Australia, European Union, Switzerland, and Canada for the treatment of multiple sclerosis .
Results or Outcomes
FAE-based drugs with robust anti-oxidative and anti-inflammatory effects have shown potential benefits in a number of disease conditions that involve inflammation and oxidative stress .
Synthesis of Chemical Compounds
Field
Application Summary
Mono-Methyl fumarate can be used as a reactant to synthesize various chemical compounds .
Methods of Application
It is used in the synthesis of Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor, (−)-Xylariamide A (a fungal metabolite), and (±)-Methoxyfumimycin ethyl ester (a potential bacterial peptide deformylase inhibitor) .
Results or Outcomes
The synthesized compounds have shown promising results in their respective applications .
Prevention and Treatment of Diseases
Field
Application Summary
Fumaric Acid Esters (FAEs) have been repurposed for the prevention and treatment of diseases where oxidative stress and/or inflammation are prominent .
Methods of Application
FAEs have been derived from plants and mushrooms and used in formulations like Fumaderm® for the treatment of psoriasis . A clinical formulation of dimethyl fumarate known as BG12 (Tecfidera) was approved for use in various countries for the treatment of multiple sclerosis .
Results or Outcomes
FAEs have shown potential benefits in a number of disease conditions that involve inflammation and oxidative stress .
Fabrication of Biodegradable Scaffolds
Field
Application Summary
FAEs have emerged as an important matrix ingredient in the fabrication of biodegradable scaffolds for tissue engineering applications .
Methods of Application
FAEs are used in the fabrication process of biodegradable scaffolds .
Results or Outcomes
The scaffolds fabricated using FAEs have shown promising results in tissue engineering applications .
Drug Delivery
Field
Application Summary
Drug delivery vehicles composed of FAEs have shown promising results in delivering some leading drug molecules .
Methods of Application
FAEs are used in the formulation of drug delivery vehicles .
Results or Outcomes
The drug delivery vehicles composed of FAEs have shown effective results in delivering drug molecules .
Safety And Hazards
Zukünftige Richtungen
Fumaric Acid Esters, including Monomethyl Fumarate-d5, have shown potential in treating conditions of oxidative stress and inflammation. They have been found to have robust anti-oxidative and anti-inflammatory effects, making them perfect contenders for repurposing and rapid clinical implementation for their management . There is a burgeoning literature on the use of FAE in the prevention and treatment of diseases, other than psoriasis and MS, in which oxidative stress and/or inflammation are prominent .
Eigenschaften
CAS-Nummer |
1616345-45-9 |
|---|---|
Produktname |
Fumaric Acid Monomethyl Ester-d5 |
Molekularformel |
C5H6O4 |
Molekulargewicht |
135.13 |
IUPAC-Name |
(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |
InChI-Schlüssel |
NKHAVTQWNUWKEO-PWYLTMEHSA-N |
SMILES |
COC(=O)C=CC(=O)O |
Synonyme |
(2E)-2-Butenedioic Acid 1-Methyl Ester-d5; (E)-2-Butenedioic Acid Monomethyl Ester-d5; Fumaric Acid Methyl Ester-d5; Methyl Hydrogen Fumarate-d5; Monomethyl Fumarate-d5; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



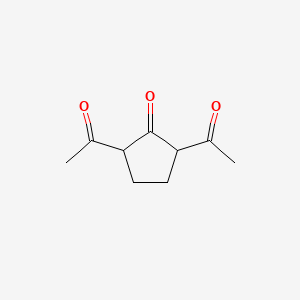
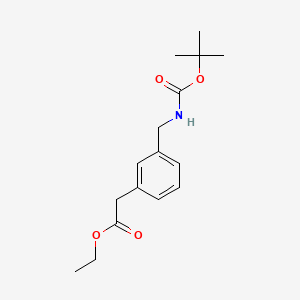
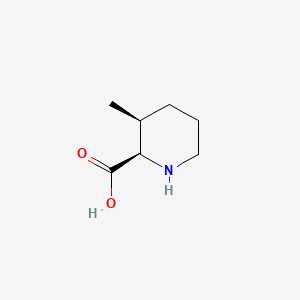
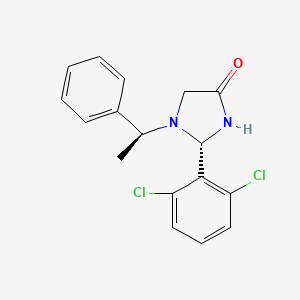
![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)
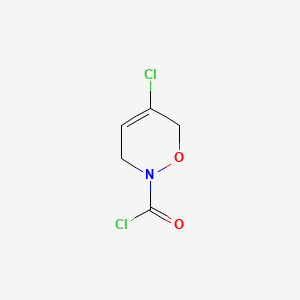
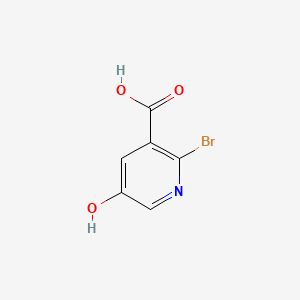
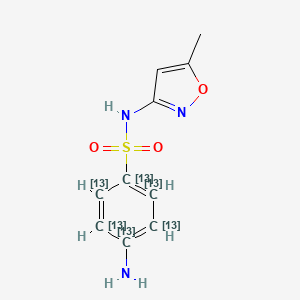
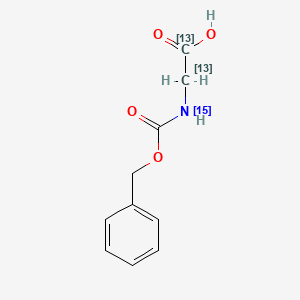
![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)